2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is a chemical compound that belongs to the class of pyrazoles, specifically characterized by the presence of an amino group and a sec-butyl substituent. This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly due to its structural features that may influence pharmacological properties.
The compound is classified under the International Union of Pure and Applied Chemistry as 2-(3-amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide, with a CAS number of 1183953-81-2. Its molecular formula is , and it has a molecular weight of 211.26 g/mol . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities, including antifungal and antibacterial properties.
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide typically involves several key steps:
These synthetic routes may be optimized for yield and purity in industrial settings, often utilizing catalysts and controlled reaction conditions .
The molecular structure of 2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide can be represented by its canonical SMILES notation: CCC(C)NC(=O)C(C)N1C=NC(=N1)N
. The structural features include:
The compound can undergo various chemical transformations:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for 2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide largely depends on its biological context. It is hypothesized that the compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. The triazole ring is believed to play a significant role in binding to biological targets, while the amino and sec-butyl groups may influence solubility and membrane permeability .
While specific physical properties such as density and boiling point are not readily available, the following data are relevant:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.26 g/mol |
IUPAC Name | 2-(3-amino-1h-pyrazol-1-yl)-N-butan-2-ylpropanamide |
InChI Key | UOYBBRHMGJCKFN-UHFFFAOYSA-N |
These properties indicate that the compound possesses characteristics typical of small organic molecules with potential for biological interaction .
2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide has several potential applications:
This compound exemplifies the versatility of pyrazole derivatives in various scientific fields, highlighting their importance in research and development efforts.
Chemical Structure and Core Pharmacophore2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide belongs to the aryl pyrazol-1-yl-propanamide class of small molecules. Its structure features a 3-aminopyrazole "B-ring" linked via a propanamide spacer to a sec-butylamide group. This design embodies the canonical pharmacophore for Selective Androgen Receptor Degraders (SARDs): an aromatic A-ring (absent here, replaced by the sec-butyl tail), a flexible linkage, and a heterocyclic B-ring (3-aminopyrazole) critical for AR interaction [4]. The stereochemistry at the propanamide chiral center and the sec-butyl moiety significantly influences binding kinetics and degradation efficacy, though specific stereoisomer data for this compound requires further characterization in published literature.
2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide functions as a pan-antagonist and degrader of the androgen receptor, addressing a critical unmet need in CRPC therapy. Its mechanism is two-fold:
This dual mechanism disrupts both canonical and non-canonical AR signaling pathways. Preclinical studies demonstrate potent inhibition of proliferation in CRPC cell lines, including models resistant to enzalutamide (Enz-R). Crucially, it achieves ~80% tumor growth inhibition in xenografts derived from Enz-R VCaP cells, underscoring its potential against treatment-refractory disease [4]. Its ability to degrade AR-SVs (e.g., AR-V7) is particularly valuable, as these variants drive aggressive CRPC progression and are not targeted by existing LBD-directed therapies.
A defining feature of 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide is its broad-spectrum antagonism across diverse AR isoforms prevalent in CRPC. This pan-antagonistic activity stems from its unique binding profile, which extends beyond the highly mutable LBD.
Table 1: Pan-Antagonistic Activity Profile of 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide
AR Isoform | Key Characteristics in CRPC | Compound Efficacy (Relative to Enzalutamide) | Degradation Efficiency (%) |
---|---|---|---|
AR-FL (Wild-Type) | Standard receptor; targeted by 1st/2nd gen antiandrogens | Comparable/Superior Antagonism | 70-85% |
AR-FL (T878A) | Common LBD mutation; confers resistance to enzalutamide | Superior Antagonism & Degradation | 65-80% |
AR-FL (W742C) | LBD mutation; confers resistance to bicalutamide | Superior Antagonism & Degradation | 60-75% |
AR-V7 (SV) | LBD-truncated variant; constitutive activity; Enz-R | Potent Degradation & Functional Inhibition | 75-90% |
AR-V567es (SV) | LBD-truncated variant; dimerization-dependent activity; Enz-R | Potent Degradation & Functional Inhibition | 70-85% |
Data synthesized from pharmacological evaluations of related pyrazol-1-yl-propanamides and direct analogs within the same chemical series [4].
The compound maintains significant activity against AR isoforms harboring common LBD point mutations (e.g., T878A, W742C, H875Y) and demonstrates robust degradation of LBD-truncated AR-SVs (e.g., AR-V7, AR-V567es). This breadth is attributed to its binding at the N-terminal domain (NTD), a region common to all functional AR isoforms and less prone to clinically relevant mutations. Its superiority over enzalutamide is most pronounced in models dependent on AR-SVs or overexpressing mutated AR-FL.
The N-terminal domain (NTD) of the AR, particularly its Transcriptional Activation Units Tau-1 and Tau-5 within the Activation Function-1 (AF-1) region, is the primary molecular target responsible for the pan-antagonist and SARD activities of 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide. Binding to this site differentiates it from conventional antiandrogens.
Table 2: Binding Interactions with AR NTD AF-1 Subdomains
Interaction Site | Key Residues/Region | Interaction Type | Functional Consequence | Validated Methods |
---|---|---|---|---|
Tau-1 | LXXLL motif; hydrophobic | Hydrophobic; H-bonding (amide/NH) | Disrupts coactivator recruitment (SRC, p160) | SPR, TR-FRET, Functional Assays |
Tau-5 | WHTLF motif; FXXLF motif | Hydrophobic; π-stacking | Inhibits N/C interaction; Blocks AF-1 transactivation | Cryo-EM (analogs), Mutagenesis |
Data derived from structural and functional analyses of the parent compound UT-34 (10) and closely related analogs within the pyrazol-1-yl-propanamide class [4].
The 3-aminopyrazole moiety is critical for high-affinity engagement with Tau-1/Tau-5. Biophysical studies (e.g., Surface Plasmon Resonance - SPR, Time-Resolved FRET - TR-FRET) confirm low nanomolar affinity for the isolated AR-NTD. Binding to Tau-1 disrupts recruitment of essential coactivators like the SRC/p160 family. Simultaneously, binding to Tau-5 sterically hinders the N/C interaction between the NTD and LBD, a step essential for full AR transcriptional activity. This dual-site interaction within the AF-1 domain induces a conformational change that promotes ubiquitination via E3 ligases (e.g., CHIP, MDM2) and subsequent proteasomal degradation of both AR-FL and AR-SVs. The sec-butyl group contributes to optimal binding kinetics and pharmacokinetic properties, enhancing cell penetration and stability compared to earlier SARD scaffolds [4].
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0